(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-3-fluorophenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acrylate moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the acrylate can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.
Reduction: Catalysts like palladium on carbon or hydrogen gas under mild conditions.
Major Products
Nucleophilic substitution: Formation of substituted acrylates.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated esters.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the acrylate moiety can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(2-chloro-3-fluorophenyl)acrylate
- tert-butyl 3-(2-bromo-4-fluorophenyl)acrylate
- tert-butyl 3-(2-bromo-3-chlorophenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(2-bromo-3-fluorophenyl)acrylate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This compound’s distinct structure makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO2/c1-13(2,3)17-11(16)8-7-9-5-4-6-10(15)12(9)14/h4-8H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKCWUXUKVRWMW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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